8.2-Fold Higher Potency in Lung Cancer Cells: 2-Azabicyclo[2.2.1]heptane vs. 2-Azabicyclo[3.2.1]octane Scaffold
In a head-to-head comparison of fluorinated biphenyl sulfonamide derivatives, the compound built on a 2-azabicyclo[2.2.1]heptane scaffold (compound 11i) exhibited an IC₅₀ of 2.98 ± 1.38 µM against the A549 lung adenocarcinoma cell line. In contrast, the identical substituent attached to a 2-azabicyclo[3.2.1]octane scaffold (compound 9i) demonstrated a markedly higher IC₅₀ of 24.44 ± 0.90 µM [1]. This represents an 8.2-fold improvement in potency attributable solely to the choice of bicyclic core.
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.98 ± 1.38 µM (compound 11i on 2-azabicyclo[2.2.1]heptane scaffold) |
| Comparator Or Baseline | 24.44 ± 0.90 µM (compound 9i on 2-azabicyclo[3.2.1]octane scaffold) |
| Quantified Difference | 8.2-fold lower IC₅₀ (more potent) |
| Conditions | A549 human lung adenocarcinoma cell line, 5 independent replicates |
Why This Matters
For procurement decisions in medicinal chemistry programs, this data demonstrates that the 2-azabicyclo[2.2.1]heptane scaffold confers intrinsically higher antiproliferative activity against lung cancer cells compared to a closely related 2-azabicyclo[3.2.1]octane scaffold, directly impacting hit-to-lead progression.
- [1] Wanat W, Talik P, Huczyński A, et al. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Materials. 2020;13(21):5010. Table 1. doi:10.3390/ma13215010. View Source
